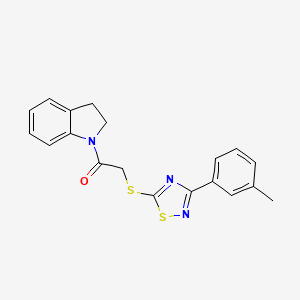![molecular formula C15H12O4S B2644855 (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate CAS No. 381179-86-8](/img/structure/B2644855.png)
(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate
カタログ番号 B2644855
CAS番号:
381179-86-8
分子量: 288.32
InChIキー: JQZNWJQWJPLZJQ-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, a thiophene group, which is a type of aromatic compound containing sulfur, and an acrylate group, which is a type of carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing acrylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its molecular structure .科学的研究の応用
Chemical Synthesis and Molecular Docking
- Synthesis and Characterization : A study detailed the synthesis, characterization, and computational analysis of a related compound, focusing on its potential antioxidant activity and molecular docking against human peroxiredoxin. The research provided insights into the molecular structure and bonding interactions, highlighting its potential for further biological and chemical applications (Ahamed et al., 2020).
Polymer Technology and Photoinitiators
- Photopolymerization Initiators : Research into photoinitiators for free radical polymerization identified acrylate-functionalized compounds as effective for initiating photopolymerization under visible light. This has implications for developing advanced materials for food packaging and biomedical applications, indicating the versatility of acrylate compounds in polymer chemistry (Wu et al., 2016).
Catalysis and Polymerization
- Catalytic Activity : The catalytic efficiency of related compounds in olefin oxidation processes was studied, demonstrating their utility in synthesizing complex molecules and materials through catalytic reactions. This research showcases the potential of these compounds in enhancing the efficiency of chemical transformations (Ghorbanloo et al., 2017).
Organic Electronics and Solar Cells
- Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications incorporated similar molecular structures, focusing on optimizing energy conversion efficiency. This research underscores the importance of such compounds in renewable energy technologies, offering pathways to more efficient and cost-effective solar energy solutions (Kim et al., 2006).
Flame Retardant Materials
- Flame Retardancy in Polymers : Studies on acrylated compounds blended with epoxy resins explored their potential as flame retardant materials. The findings indicate improved thermal stability and flame retardancy, highlighting the role of such compounds in developing safer and more resilient materials (Wang & Shi, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3-benzodioxol-5-ylmethyl (E)-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c16-15(6-4-12-2-1-7-20-12)17-9-11-3-5-13-14(8-11)19-10-18-13/h1-8H,9-10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNWJQWJPLZJQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)
![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)
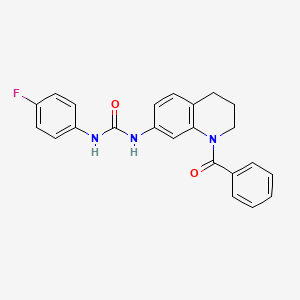
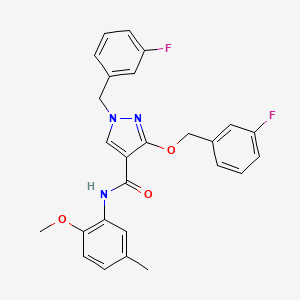
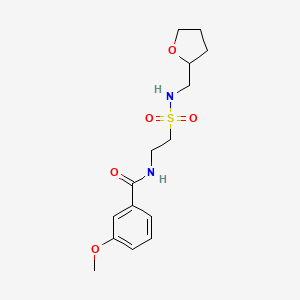
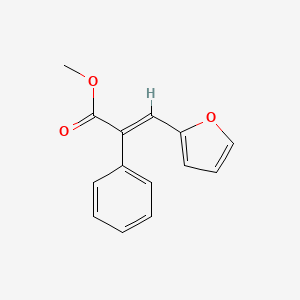

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)

